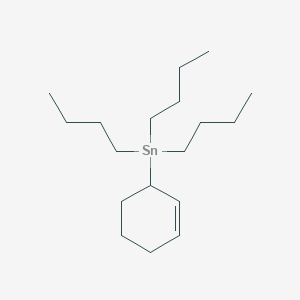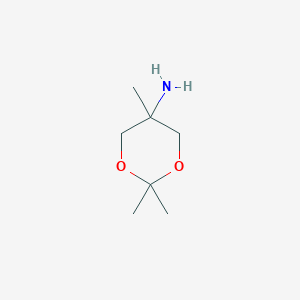
2,2,5-Trimethyl-1,3-dioxan-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a chemical compound with the CAS Number: 17144-52-4 . It has a molecular weight of 145.2 and its IUPAC name is 2,2,5-trimethyl-1,3-dioxan-5-ylamine . The compound is typically stored at 4°C and is in liquid form .
Synthesis Analysis
1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Molecular Structure Analysis
The InChI code for “1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is 1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 . The InChI key is HGTTYFKDCTYIIZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a liquid at room temperature .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.
Result of Action
It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.
Action Environment
It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. Additionally, the synthesis of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- requires specialized equipment and expertise, making it challenging for researchers without access to these resources.
Zukünftige Richtungen
There are several future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research, including studying its potential therapeutic applications and investigating its effects on brain function and connectivity. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has been found to have a high affinity for the dopamine transporter, which may make it a promising candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, studying the effects of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- on brain function and connectivity may provide insights into the neural basis of consciousness and altered states of consciousness.
In conclusion, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is a synthetic psychedelic compound that has gained popularity among researchers due to its unique properties. It has been used in various scientific research applications, including studying the mechanism of action, biochemical and physiological effects, and future directions. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. The future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research include studying its potential therapeutic applications and investigating its effects on brain function and connectivity.
Synthesemethoden
1,3-Dioxan-5-amine, 2,2,5-trimethyl- is synthesized by reacting 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then demethylated using hydrobromic acid to produce 1,3-Dioxan-5-amine, 2,2,5-trimethyl-.
Wissenschaftliche Forschungsanwendungen
Kristallstruktur-Analyse
Die Kristallstruktur verwandter Verbindungen wie 2,2,5-Trimethyl-1,3-dioxan-5-carbonsäureanhydrid wurde umfassend untersucht. Diese Studien liefern Einblicke in molekulare Wechselwirkungen wie Wasserstoffbrückenbindungen, die für die Anwendungen von 2,2,5-Trimethyl-1,3-dioxan-5-amin in der Materialwissenschaft und -technik relevant sein könnten .
Vergleichende Konformationsanalyse
Es wurde eine vergleichende Konformationsanalyse an ähnlichen Verbindungen wie 2,2-Dimethyl und 2,2,5-Trimethyl-1,3-dioxanen durchgeführt. Solche Analysen sind wichtig, um die physikalischen und chemischen Eigenschaften dieser Moleküle zu verstehen, was ihre Verwendung in verschiedenen wissenschaftlichen Anwendungen wie der Wirkstoffentwicklung und der Materialtechnik informieren kann .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements associated with this compound include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Biochemische Analyse
Biochemical Properties
It is known that it is used as a reactant in the preparation of 5-phenylamino-8-methylpyrido [2,3-d]pyrimidine-4,7 (3H,8H)-dione series of MEK inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Given its role in the synthesis of MEK inhibitors , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTYFKDCTYIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443314 |
Source


|
| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17144-52-4 |
Source


|
| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
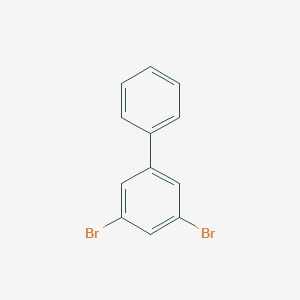
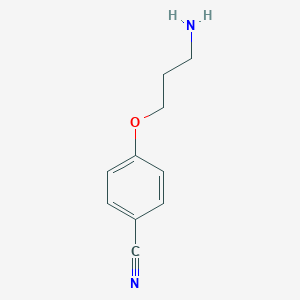
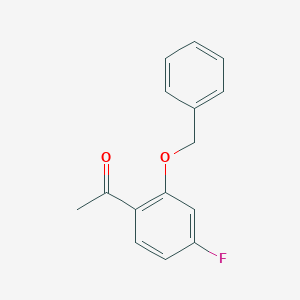
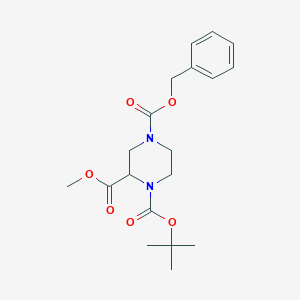


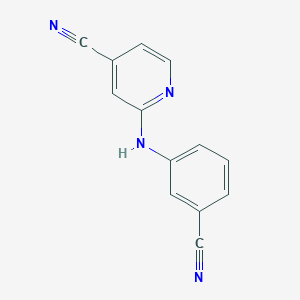
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
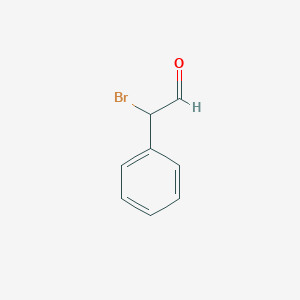
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
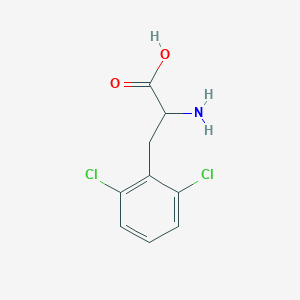
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
